molecular formula C10H14IN3 B11788749 N-cyclohexyl-5-iodopyrimidin-4-amine

N-cyclohexyl-5-iodopyrimidin-4-amine

Cat. No.: B11788749
M. Wt: 303.14 g/mol
InChI Key: RWYBXVGORUYGRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-iodopyrimidine with cyclohexylamine under suitable conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of N-cyclohexyl-5-iodopyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-iodopyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Catalysts such as palladium or copper are used along with appropriate ligands and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or alkyne-linked derivatives .

Scientific Research Applications

N-cyclohexyl-5-iodopyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the cyclohexyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-5-bromopyrimidin-4-amine: Similar structure but with a bromine atom instead of iodine.

    N-cyclohexyl-5-chloropyrimidin-4-amine: Similar structure but with a chlorine atom instead of iodine.

    N-cyclohexyl-5-fluoropyrimidin-4-amine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N-cyclohexyl-5-iodopyrimidin-4-amine is unique due to the presence of the iodine atom, which can impart different reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications .

Properties

Molecular Formula

C10H14IN3

Molecular Weight

303.14 g/mol

IUPAC Name

N-cyclohexyl-5-iodopyrimidin-4-amine

InChI

InChI=1S/C10H14IN3/c11-9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14)

InChI Key

RWYBXVGORUYGRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=NC=C2I

Origin of Product

United States

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